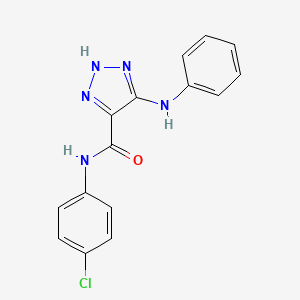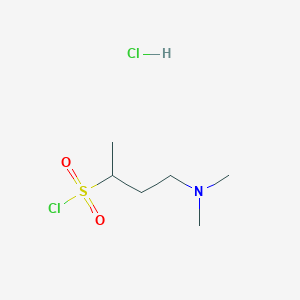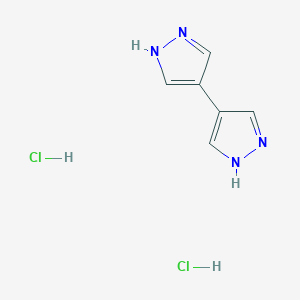
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
説明
The compound 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) is not directly discussed in the provided papers. However, related compounds and their interactions with hydrogen chloride are mentioned. For instance, in the synthesis of benzenehexacarboxylic acid trimethylimide, 1-methyl-3-methylaminopyrrole-2,5-dione reacts with hydrogen chloride in aqueous methanol, leading to different products based on the solvent used . Additionally, the study of 1,3-dimethylimidazolium chloride through ab initio molecular dynamics provides insights into the local structure and hydrogen bonding in similar ionic liquids . Furthermore, the synthesis and structural analysis of a novel tetrathiafulvalene derivative, which can form intermolecular hydrogen bonds similar to nucleic acid base pairs, is relevant to understanding the potential hydrogen bonding capabilities of related compounds .
Synthesis Analysis
The synthesis of related compounds involves the reaction of organic molecules with hydrogen chloride. In the first paper, the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride yields different products depending on the solvent, indicating the importance of reaction conditions in the synthesis of such compounds . Although not directly related to 1,3-Dimethylhexahydropyrimidine, this information is valuable for understanding the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 1,3-Dimethylhexahydropyrimidine is characterized by their ability to form hydrogen bonds. The third paper describes a compound that can form intermolecular hydrogen bonds akin to those found in nucleic acids, which suggests that 1,3-Dimethylhexahydropyrimidine might also have this capability . The local structure and hydrogen bonding in 1,3-dimethylimidazolium chloride are explored using molecular dynamics simulations, providing a model for understanding the structural behavior of related compounds in solution .
Chemical Reactions Analysis
The chemical reactions involving related compounds and hydrogen chloride are influenced by the reaction environment. The first paper demonstrates that the product of the reaction between 1-methyl-3-methylaminopyrrole-2,5-dione and hydrogen chloride can vary significantly with the choice of solvent . This suggests that the reactivity of 1,3-Dimethylhexahydropyrimidine with hydrogen chloride could also be solvent-dependent.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1,3-Dimethylhexahydropyrimidine are characterized by their ionic nature and potential for hydrogen bonding. The second paper's molecular dynamics simulations of 1,3-dimethylimidazolium chloride reveal significant hydrogen bonding and charge transfer between anions and cations, which could be indicative of the behavior of 1,3-Dimethylhexahydropyrimidine in an ionic state . The electrochemical properties of the compound described in the third paper also provide insights into the potential redox behavior of 1,3-Dimethylhexahydropyrimidine .
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrimidine derivatives, have been extensively studied. For instance, the complex synthesis processes involve various chemical reactions to achieve the desired molecular structures, which are then analyzed using spectroscopic and crystallographic methods to understand their properties and interactions at the molecular level (Du, Knowles, & Eisenberg, 2008).
Molecular Engineering and Hydrogen Bonding
Studies have explored the hydrogen bonding capabilities of pyrimidine and its derivatives, which are critical for molecular recognition processes. These interactions are fundamental in designing supramolecular assemblies and materials with specific functions. For example, the quadruple hydrogen bonding of 2-ureido-4[1H]-pyrimidinone dimers offers insights into the stability and lifetime of these assemblies, essential for developing new materials and pharmaceuticals (Söntjens, Sijbesma, Genderen, & Meijer, 2000).
Structural Studies and Molecular Recognition
The crystal structures of pyrimidine derivatives reveal the role of hydrogen bonding in molecular recognition, which is vital for the targeted drug action of pharmaceuticals. These studies provide a deep understanding of the structural characteristics that enable specific interactions with biological targets, contributing to the development of new drugs and therapies (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Applications in Antitumor Chemotherapy
Research into the structural similarity of pyrimidine derivatives to components involved in antitumor chemotherapy highlights the potential of these compounds in medical applications. The understanding of their interactions and substitution reactions can inform the design of new chemotherapy drugs with improved efficacy and specificity (Velders, Pazderski, Ugozzoli, Biagini-Cingi, Manotti-Lanfredi, Haasnoot, & Reedijk, 1998).
Supramolecular Chemistry and Nanotechnology
The self-assembly of N-substituted pyrido[4,3-d]pyrimidines into rosettes and nanotubes demonstrates the application of pyrimidine derivatives in nanotechnology and supramolecular chemistry. These structures, formed through intermolecular hydrogen bonding, pave the way for the development of novel nanomaterials and devices with specific functionalities (Durmus, Gunbas, Farmer, Olmstead, Mascal, Legese, Cho, Beingessner, Yamazaki, & Fenniri, 2013).
特性
IUPAC Name |
1,3-dimethyl-1,3-diazinane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-4-3-5-8(2)6-7;/h3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUHTEZLEQNXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70713150 | |
| Record name | 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70713150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) | |
CAS RN |
16077-39-7 | |
| Record name | NSC128681 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70713150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1,3-diazinane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















